molecular formula C9H8F2O3 B1450999 Methyl 2,3-difluoro-6-methoxybenzoate CAS No. 773876-05-4

Methyl 2,3-difluoro-6-methoxybenzoate

Cat. No.: B1450999
CAS No.: 773876-05-4
M. Wt: 202.15 g/mol
InChI Key: KQSNVGDMYHDQRO-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-6-methoxybenzoate is an organic compound with the molecular formula C9H8O3F2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group

Scientific Research Applications

Methyl 2,3-difluoro-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-difluoro-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3-difluoro-6-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 6-methoxybenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile and requires careful control of temperature and reaction time to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. Additionally, industrial fluorination methods may employ safer and more cost-effective fluorinating agents to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-6-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate, solvents such as acetone, and acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether, and low temperatures.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of 2,3-difluoro-6-methoxybenzaldehyde or 2,3-difluoro-6-methoxybenzoic acid.

    Reduction: Formation of 2,3-difluoro-6-methoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-6-methoxybenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-difluorobenzoate: Similar structure but lacks the methoxy group at position 6.

    Methyl 3,5-difluoro-4-methoxybenzoate: Similar structure but has fluorine atoms at positions 3 and 5 and a methoxy group at position 4.

    Methyl 2,3,4-trifluorobenzoate: Contains an additional fluorine atom at position 4.

Uniqueness

Methyl 2,3-difluoro-6-methoxybenzoate is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at position 6 can enhance the compound’s solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

methyl 2,3-difluoro-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSNVGDMYHDQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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